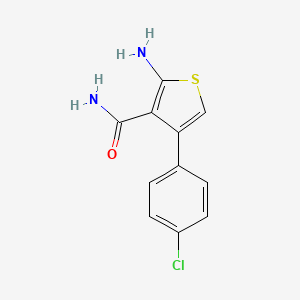

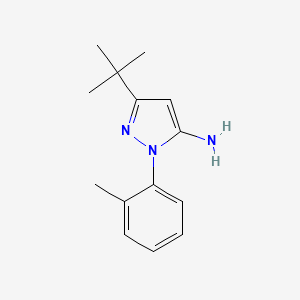

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves cyclization reactions from appropriate ylidene derivatives. The process yields crystal substances that are odorless, insoluble in water, but soluble in organic solvents. The structural confirmation of these compounds is typically achieved using modern instrumental methods such as 1H-NMR spectroscopy and gas chromatography-mass spectrometry (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Molecular Structure Analysis

Molecular structure and vibrational bands, along with chemical shift assignments of closely related compounds, have been characterized using IR-NMR spectroscopy and single-crystal X-ray diffraction. These analyses provide insights into the conformational flexibility and electronic structures, which are crucial for understanding the reactivity and interaction of these molecules with biological targets (Karakurt, Dinçer, Çetin, & Şekerci, 2010).

Chemical Reactions and Properties

These compounds undergo various chemical reactions including alkylation, where their reaction with benzyl chloride or allyl bromide has been achieved under specific conditions. These reactions and the associated regioselectivity provide valuable pathways for functionalizing the triazole core, leading to derivatives with potentially enhanced biological activities (Ashry, Kassem, Abdel‐Hamid, Louis, Khattab, & Aouad, 2006).

Applications De Recherche Scientifique

Biological Activities and Chemical Synthesis 4-Allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, and anti-cancer properties, while maintaining low toxicity. These characteristics make them promising for further research into their chemical structure and biological activity. The synthesis of these compounds and the analysis of their physical and chemical properties have been a focus of scientific study, aiming to explore their potential as biologically active substances (Aksyonova-Seliuk et al., 2018).

Corrosion Inhibition In the realm of material science, 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol has been identified as an effective corrosion inhibitor for mild steel in acidic environments. Studies demonstrate that these compounds can adsorb onto the steel surface, forming protective films that significantly reduce the rate of corrosion (Orhan et al., 2012).

Antitumor Activity Continued research into 1,2,4-triazole-3-thiol derivatives, including those with allyl and tert-butylphenyl groups, has revealed promising antitumor activities. The exploration of the relationship between their chemical structure and biological effects is an ongoing area of interest, providing valuable insights into the potential of these compounds in cancer therapy (Kaldrikyan et al., 2013).

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3S/c1-5-10-18-13(16-17-14(18)19)11-6-8-12(9-7-11)15(2,3)4/h5-9H,1,10H2,2-4H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHZDECQMUUDJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351268 |

Source

|

| Record name | 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

312290-54-3 |

Source

|

| Record name | 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ALLYL-5-(4-TERT-BUTYLPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)